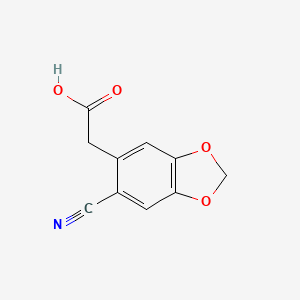

2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid

Descripción

2-(6-Cyano-2H-1,3-benzodioxol-5-yl)acetic acid is a benzodioxole derivative featuring a cyano (-CN) substituent at position 6 and an acetic acid (-CH2COOH) group at position 4. The cyano group confers strong electron-withdrawing properties, which may enhance its acidity and reactivity compared to other benzodioxole derivatives.

Propiedades

IUPAC Name |

2-(6-cyano-1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-4-7-2-9-8(14-5-15-9)1-6(7)3-10(12)13/h1-2H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLFNXWWTHGVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid typically involves the reaction of 6-cyano-1,3-benzodioxole with a suitable acetic acid derivative. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzodioxole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may also participate in signaling pathways, affecting various cellular processes .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- Cyano vs.

- Oxo vs. Acetic Acid : 1,3-Benzodioxol-5-yl(oxo)acetic acid lacks the acetic acid side chain, reducing its ability to participate in hydrogen bonding compared to the target compound .

- Heterocyclic Additions : Thiazole and triazole derivatives (e.g., compounds in ) introduce aromatic heterocycles, which may enhance binding to biological targets but reduce solubility.

Physicochemical Properties

- Stability: highlights hydrolysis risks for ester derivatives, but the cyano group may stabilize the molecule against such degradation .

Actividad Biológica

2-(6-Cyano-2H-1,3-benzodioxol-5-yl)acetic acid, with the molecular formula C₁₀H₇NO₄, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₀H₇NO₄

- CAS Number : 1315577-19-5

- Melting Point : 230 °C (decomposes)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuroprotection and anti-inflammatory effects.

The compound acts on various biological pathways:

- Adenosine Receptor Modulation : It has been shown to interact with A1 and A2A adenosine receptors, which are implicated in neuroprotection and inflammation modulation.

- Phosphodiesterase Inhibition : The compound also inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which is crucial for neuronal survival and function .

In Vitro Studies

A study evaluated the inhibitory effects of various synthesized compounds, including derivatives related to this compound, on PDE10A and adenosine receptors. Key findings included:

- IC50 Values : Compounds showed IC50 values ranging from 2.4 to 10.0 μM against PDE10A.

- Selectivity : Some derivatives exhibited selectivity towards specific adenosine receptor subtypes, enhancing their potential therapeutic applications .

Anti-inflammatory Activity

In a comparative study, several compounds were assessed for anti-inflammatory properties against curcumin. The results indicated that certain derivatives of this compound demonstrated superior anti-inflammatory activity .

Neuroprotective Effects

One significant study investigated the neuroprotective effects of the compound in models of neurodegeneration:

- Model Used : Transfected CHO cells expressing human adenosine receptors.

- Outcome : The compound promoted neuronal survival under oxidative stress conditions by modulating cAMP levels and reducing apoptosis markers .

Antifibrotic Properties

Another study explored the antifibrotic potential of related compounds:

- In Vitro Assays : Compounds were tested on human hepatic stellate cells (LX2), revealing significant inhibition of cell activation at concentrations as low as 10 μM.

- Mechanism : The antifibrotic activity was attributed to the inhibition of pro-fibrotic signaling pathways .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.